molecular formula C23H37N3O2 B11371076 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide

Cat. No.: B11371076
M. Wt: 387.6 g/mol
InChI Key: LDPZQGIQWRUJMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The key steps include:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-ethylpiperazine with cyclohexylmethyl chloride under basic conditions to form the intermediate compound.

    Coupling with Benzamide: The intermediate is then coupled with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

Scientific Research Applications

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H37N3O2

Molecular Weight

387.6 g/mol

IUPAC Name

N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H37N3O2/c1-4-25-14-16-26(17-15-25)23(12-6-5-7-13-23)18-24-22(27)20-8-10-21(11-9-20)28-19(2)3/h8-11,19H,4-7,12-18H2,1-3H3,(H,24,27)

InChI Key

LDPZQGIQWRUJMU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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